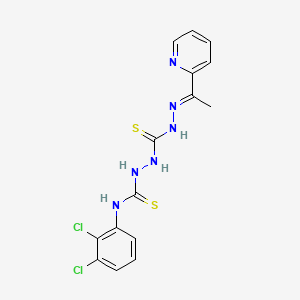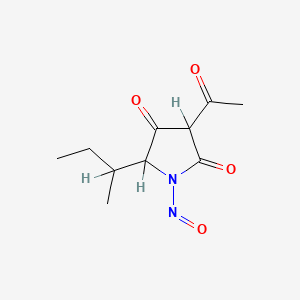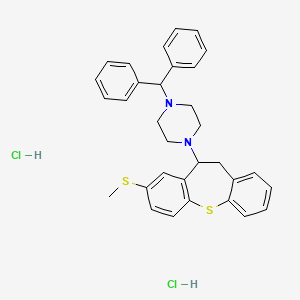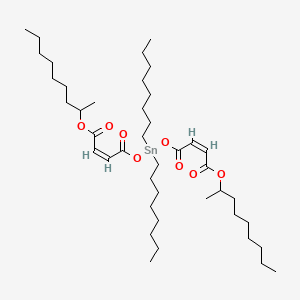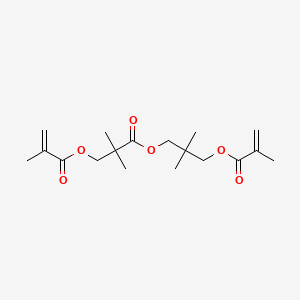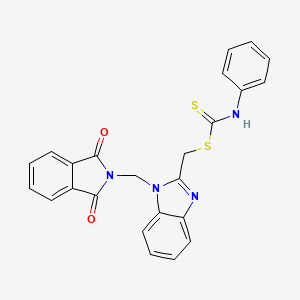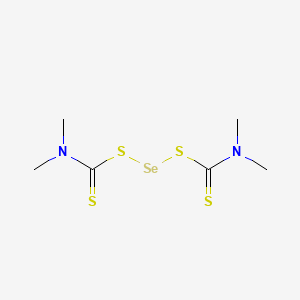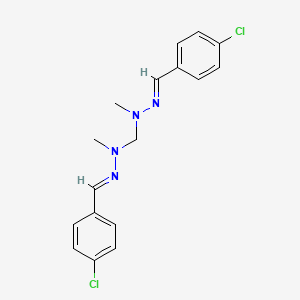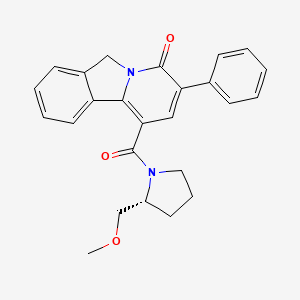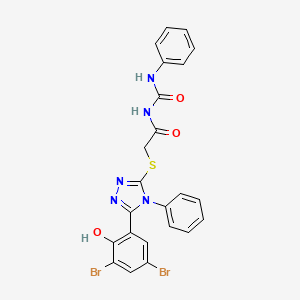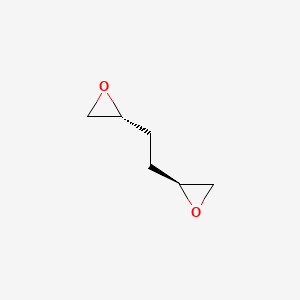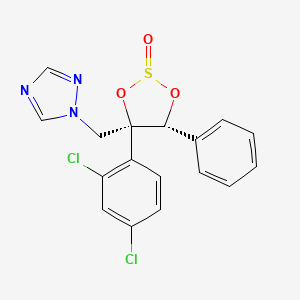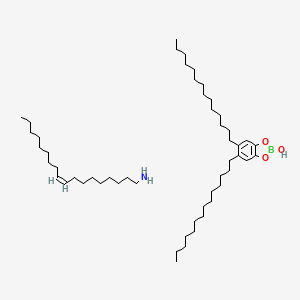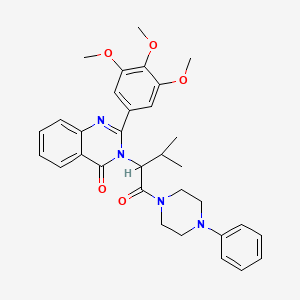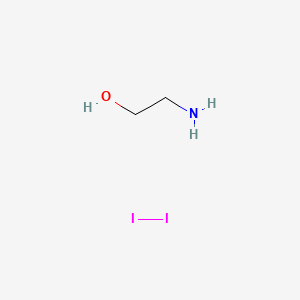
Monoethanolamine-iodine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monoethanolamine-iodine is an organic compound with the molecular formula C₂H₇I₂NO. It is a derivative of monoethanolamine, where iodine atoms are introduced into the structure. Monoethanolamine itself is an amino alcohol, containing both a primary amine and a primary alcohol group. This compound is typically a colorless, viscous liquid with an odor reminiscent of ammonia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of monoethanolamine-iodine involves the reaction of monoethanolamine with iodine. The reaction typically occurs in an aqueous medium, where monoethanolamine acts as a nucleophile, attacking the iodine molecule. The reaction conditions often include a controlled temperature and pH to ensure the efficient formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors where the reaction parameters are meticulously controlled. The process includes the purification of the product through distillation or crystallization to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Monoethanolamine-iodine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of iodine atoms, reverting the compound to monoethanolamine.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces monoethanolamine .
Scientific Research Applications
Monoethanolamine-iodine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug formulations and as a potential therapeutic agent.
Industry: It is used in the production of surfactants, emulsifiers, and corrosion inhibitors
Mechanism of Action
The mechanism of action of monoethanolamine-iodine involves its interaction with molecular targets through its amine and iodine groups. The compound can form hydrogen bonds and undergo nucleophilic attacks, leading to various biochemical and chemical effects. The iodine atoms play a crucial role in its antimicrobial activity by disrupting microbial cell membranes and proteins .
Comparison with Similar Compounds
Monoethanolamine-iodine can be compared with other similar compounds such as:
Monoethanolamine: Lacks the iodine atoms and has different chemical reactivity and applications.
Diethanolamine: Contains two ethanolamine groups and has different physical and chemical properties.
Triethanolamine: Contains three ethanolamine groups and is used in different industrial applications
Properties
CAS No. |
40651-31-8 |
|---|---|
Molecular Formula |
C2H7I2NO |
Molecular Weight |
314.89 g/mol |
IUPAC Name |
2-aminoethanol;molecular iodine |
InChI |
InChI=1S/C2H7NO.I2/c3-1-2-4;1-2/h4H,1-3H2; |
InChI Key |
NDTVLXYZDRGELY-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N.II |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


